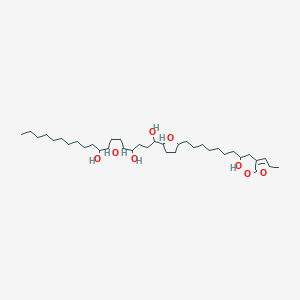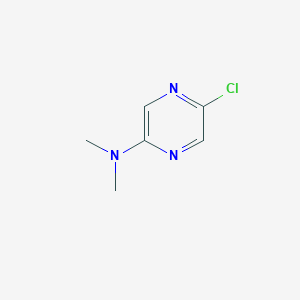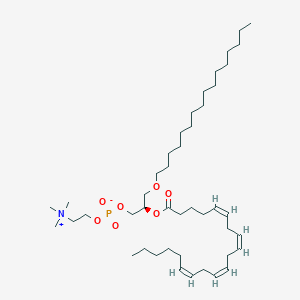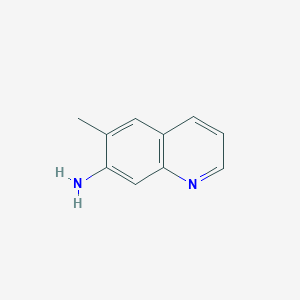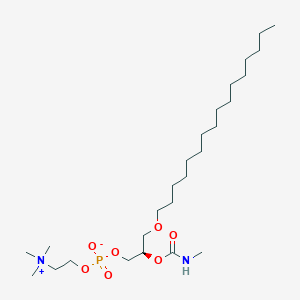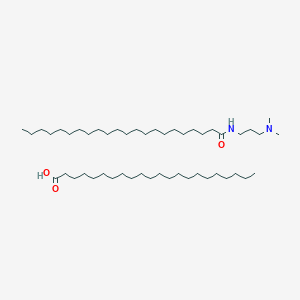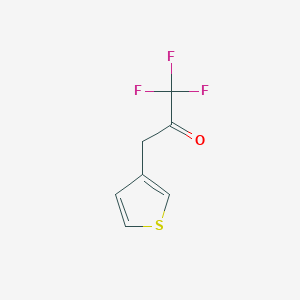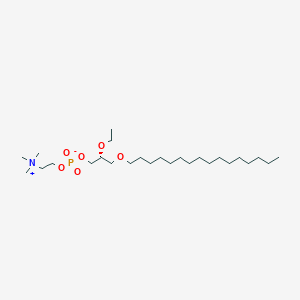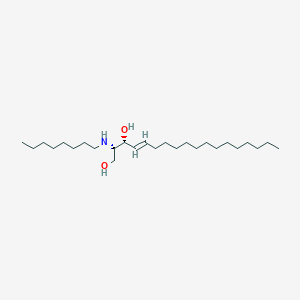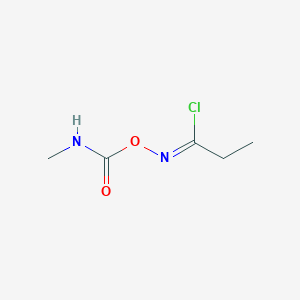![molecular formula C10H15NO3 B163752 5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol CAS No. 136706-32-6](/img/structure/B163752.png)
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol, also known as L-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. It is synthesized in the body from the amino acid tyrosine and is widely used in scientific research as a tool to study the mechanisms of dopamine synthesis and neurotransmission.
作用机制
L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement. L-DOPA can cross the blood-brain barrier and is converted to dopamine in the brain, where it acts as a precursor to replenish dopamine levels.
生化和生理效应
L-DOPA has been shown to have a variety of biochemical and physiological effects, including increasing dopamine levels in the brain, improving motor function in Parkinson's disease, and enhancing cognitive function in healthy individuals. L-DOPA has also been shown to have antioxidant properties and may have neuroprotective effects.
实验室实验的优点和局限性
One advantage of using L-DOPA in lab experiments is its ability to cross the blood-brain barrier and replenish dopamine levels in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, L-DOPA has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.
未来方向
There are several potential future directions for research on L-DOPA. One area of interest is the use of L-DOPA as a potential treatment for depression, as dopamine has been implicated in the regulation of mood. Another area of interest is the development of more effective methods for delivering L-DOPA to the brain, such as nanoparticle-based drug delivery systems. Finally, there is ongoing research into the potential neuroprotective effects of L-DOPA and its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
合成方法
L-DOPA can be synthesized in the laboratory by several methods, including the reduction of nitrobenzene with sodium borohydride, the reduction of 3,4-dihydroxyphenylpyruvic acid with sodium borohydride, and the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester. The most commonly used method is the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester with hydrochloric acid or other acidic reagents.
科学研究应用
L-DOPA is widely used in scientific research to study the mechanisms of dopamine synthesis, release, and reuptake in the brain. It is also used to study the effects of dopamine on behavior, cognition, and mood. L-DOPA is commonly used in animal models of Parkinson's disease to restore dopamine levels and alleviate motor symptoms.
属性
CAS 编号 |
136706-32-6 |
|---|---|
产品名称 |
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol |
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C10H15NO3/c1-6(11-2)3-7-4-9(13)10(14)5-8(7)12/h4-6,11-14H,3H2,1-2H3/t6-/m0/s1 |
InChI 键 |
YTALUFDCWBLHNU-LURJTMIESA-N |
手性 SMILES |
C[C@@H](CC1=CC(=C(C=C1O)O)O)NC |
SMILES |
CC(CC1=CC(=C(C=C1O)O)O)NC |
规范 SMILES |
CC(CC1=CC(=C(C=C1O)O)O)NC |
同义词 |
2,4,5-trihydroxymethamphetamine tri-HO-MA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



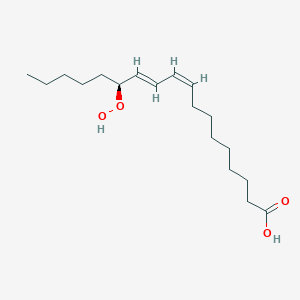
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
